1-(2-Bromoethyl)pyrrolidine hydrobromide

Description

The exact mass of the compound 1-(2-Bromoethyl)pyrrolidine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Bromoethyl)pyrrolidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)pyrrolidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

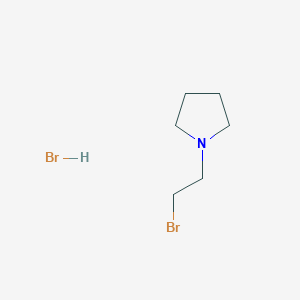

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-bromoethyl)pyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVSYQSFBOFWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602881 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80819-91-6 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromo-ethyl)-pyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide

Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidine hydrobromide, CAS number 80819-91-6, a key building block in modern medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge, ranging from fundamental physicochemical properties and synthesis to practical applications and safety protocols. By integrating field-proven insights with technical data, this guide aims to serve as an essential resource for the effective utilization of this versatile reagent.

Chapter 1: Introduction to 1-(2-Bromoethyl)pyrrolidine Hydrobromide

Chemical Identity and Significance

1-(2-Bromoethyl)pyrrolidine hydrobromide is the hydrobromide salt of the N-substituted pyrrolidine derivative, 1-(2-bromoethyl)pyrrolidine. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of biologically active compounds, including natural alkaloids and numerous synthetic drugs.[1] This structural prominence makes pyrrolidine derivatives, such as the topic compound, highly valuable precursors in pharmaceutical research and development.[1]

The presence of a bromoethyl group attached to the pyrrolidine nitrogen imparts significant reactivity, primarily functioning as an electrophilic alkylating agent.[2] The bromine atom serves as an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a building block for introducing the N-ethylpyrrolidine moiety into more complex molecular architectures.[1][2]

Role in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in many drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its non-planar, sp³-hybridized structure allows for the creation of defined stereochemistry, which is critical for achieving target selectivity.[1] Consequently, 1-(2-Bromoethyl)pyrrolidine hydrobromide is frequently employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, due to the structural resemblance of the pyrrolidine moiety to neurotransmitters.[2]

Chapter 2: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development.

Core Chemical Properties

The properties of 1-(2-Bromoethyl)pyrrolidine hydrobromide are summarized in the table below. The hydrobromide salt form enhances its stability and solubility in polar solvents compared to the free base.[2]

| Property | Value | Source |

| CAS Number | 80819-91-6 | [3] |

| Molecular Formula | C₆H₁₃Br₂N | [3] |

| Molecular Weight | 258.98 g/mol | [3] |

| Appearance | Typically a white crystalline solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Note: Data for the free base, 1-(2-Bromoethyl)pyrrolidine (CAS 54035-94-8), includes a boiling point of 188.2±23.0 °C and a density of 1.4±0.1 g/cm³.[4]

Analytical Characterization

For quality control and reaction monitoring, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.

Chapter 3: Synthesis and Mechanism of Reactivity

General Synthetic Route

1-(2-Bromoethyl)pyrrolidine hydrobromide is typically synthesized via the nucleophilic substitution reaction between pyrrolidine and 1,2-dibromoethane.[2] The nitrogen atom of the pyrrolidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.[2] The reaction is often followed by treatment with hydrobromic acid to precipitate the stable hydrobromide salt.[2]

Caption: General synthesis pathway for 1-(2-Bromoethyl)pyrrolidine hydrobromide.

Mechanism of Action in Synthesis

The primary utility of this reagent stems from its role as an electrophile in Sₙ2 (bimolecular nucleophilic substitution) reactions.[2] The electron-withdrawing bromine atom creates a partial positive charge on the adjacent carbon, making it an attractive site for nucleophiles such as amines, thiolates, and alkoxides.[1][2] This reactivity allows for the straightforward installation of the pyrrolidinoethyl group onto a wide range of substrates.[2]

Chapter 4: Applications in Drug Discovery and Development

This reagent is a versatile building block used in the synthesis of numerous active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), as well as those with anti-inflammatory, antihistaminic, and antimicrobial properties.[5]

Case Study: Synthesis of Darifenacin Precursor

Darifenacin is a medication used to treat urinary incontinence by blocking the M3 muscarinic acetylcholine receptor.[5] Its synthesis involves the alkylation of a diarylacetamide intermediate with a bromo-alkane containing the pyrrolidine moiety.[5] 1-(2-Bromoethyl)pyrrolidine hydrobromide serves as a direct or structurally analogous precursor for the key alkylating fragment in syntheses of this class of compounds.

Caption: Role as an alkylating agent in the synthesis of a Darifenacin precursor.

Chapter 5: Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always adapt procedures based on the specific substrate, scale, and available laboratory equipment, while adhering to all institutional safety guidelines.

Protocol: General N-Alkylation of a Phenolic Nucleophile

This protocol describes a typical procedure for coupling 1-(2-Bromoethyl)pyrrolidine hydrobromide with a phenolic compound.

Objective: To synthesize a 2-(pyrrolidin-1-yl)ethyl phenyl ether derivative.

Materials:

-

1-(2-Bromoethyl)pyrrolidine hydrobromide (1.0 eq)

-

Phenolic substrate (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenolic substrate (1.0 eq) and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a sufficient volume of DMF or acetonitrile to dissolve the reactants (typically a 0.1-0.5 M concentration).

-

Reagent Addition: Add 1-(2-Bromoethyl)pyrrolidine hydrobromide (1.0 eq) to the stirring mixture.

-

Causality Insight: Potassium carbonate is a crucial base. It deprotonates the phenol to form the more nucleophilic phenoxide ion and also neutralizes the hydrobromic acid byproduct, driving the reaction to completion.[1]

-

-

Heating: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final product.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Workflow Visualization: From Reaction to Purified Product

Sources

A Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

1-(2-Bromoethyl)pyrrolidine hydrobromide is a pivotal reagent in synthetic organic chemistry, serving as a versatile building block for the introduction of the N-ethylpyrrolidine moiety into a wide range of molecular scaffolds. Its high reactivity as an alkylating agent, coupled with the pharmaceutical importance of the pyrrolidine ring, makes it an indispensable intermediate in drug discovery and development. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and characterization protocols, key applications, and essential safety procedures. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Core Physicochemical Properties

1-(2-Bromoethyl)pyrrolidine hydrobromide is the hydrobromide salt of N-(2-bromoethyl)pyrrolidine. The salt form enhances its stability and solubility in polar solvents, making it convenient for laboratory use.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 258.98 g/mol | [2][3][4] |

| Molecular Formula | C₆H₁₃Br₂N | [2][3] |

| CAS Number | 80819-91-6 | [2][3][4] |

| Appearance | Typically a beige or white crystalline solid/powder | [4] |

| Melting Point | 190-195 °C | [4] |

| Solubility | Soluble in water and polar organic solvents. | [1] |

| IUPAC Name | 1-(2-bromoethyl)pyrrolidine;hydrobromide | [4] |

The presence of the primary alkyl bromide makes the compound a potent electrophile, while the pyrrolidine nitrogen provides a basic site that is protonated in the hydrobromide salt.

Synthesis and Characterization: A Validated Protocol

The synthesis of 1-(2-Bromoethyl)pyrrolidine hydrobromide is most commonly achieved through the bromination of its corresponding alcohol precursor, N-(2-hydroxyethyl)pyrrolidine. This transformation is a cornerstone reaction that requires careful control of conditions to ensure high yield and purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-(2-Bromoethyl)pyrrolidine HBr.

Step-by-Step Synthesis Protocol

Objective: To synthesize 1-(2-Bromoethyl)pyrrolidine hydrobromide from N-(2-hydroxyethyl)pyrrolidine.

Materials:

-

N-(2-hydroxyethyl)pyrrolidine

-

Hydrobromic acid (48% aqueous solution)

-

Acetone (pre-chilled)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: Charge a round-bottom flask with N-(2-hydroxyethyl)pyrrolidine.

-

Reagent Addition: While stirring in an ice bath to control the initial exotherm, slowly add an excess (typically 2.5-3.0 molar equivalents) of 48% aqueous hydrobromic acid.

-

Causality Insight: Using excess HBr serves a dual purpose: it acts as both the brominating agent and the solvent, driving the Sₙ2 reaction to completion and ensuring the final product precipitates as the hydrobromide salt.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the flask first to room temperature and then in an ice bath. The product will crystallize out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold acetone to remove residual HBr and any organic impurities.

-

Causality Insight: Cold acetone is used because the hydrobromide salt is poorly soluble in it, thus minimizing product loss while effectively washing away more soluble impurities.

-

-

Drying: Dry the purified white to off-white solid under vacuum to obtain the final product.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

-

¹H NMR (Proton NMR): The spectrum should confirm the presence of the pyrrolidine and ethyl protons with appropriate chemical shifts and splitting patterns. The methylene group adjacent to the bromine (–CH₂Br) will be significantly downfield.

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [C₆H₁₂BrN]⁺, allowing confirmation of the exact mass.

-

Melting Point Analysis: A sharp melting point within the expected range (190-195 °C) indicates high purity.[4]

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for its favorable pharmacokinetic properties.[5][6] 1-(2-Bromoethyl)pyrrolidine hydrobromide is a key intermediate for incorporating this valuable motif.

-

Anticholinergic Agents: It is used in the synthesis of glycopyrrolate analogues and other muscarinic receptor antagonists.

-

Antihistamines: The N-ethylpyrrolidine moiety is a common feature in several H1 receptor antagonists.

-

Neurological Drugs: Its structural similarity to parts of neurotransmitters makes it a useful building block for compounds targeting the central nervous system.[1]

-

General Organic Synthesis: It serves as a potent and reliable electrophile for the alkylation of a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions.[1]

Experimental Protocol: N-Alkylation of a Phenol

This protocol details a typical Sₙ2 reaction using 1-(2-Bromoethyl)pyrrolidine hydrobromide.

N-Alkylation Workflow Diagram

Sources

- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. 80819-91-6|1-(2-Bromoethyl)pyrrolidine hydrobromide|BLD Pharm [bldpharm.com]

- 4. 1-(2-Bromoethyl)pyrrolidine hydrobromide | 80819-91-6 | Benchchem [benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Bromoethyl)pyrrolidine hydrobromide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromoethyl)pyrrolidine Hydrobromide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential spectroscopic data for the characterization of 1-(2-Bromoethyl)pyrrolidine hydrobromide. The structural elucidation of this compound is critical, as it is a versatile building block in synthetic organic chemistry and medicinal chemistry. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.

Introduction and Molecular Overview

1-(2-Bromoethyl)pyrrolidine hydrobromide is a secondary ammonium salt that plays a significant role as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Its structure combines a saturated five-membered nitrogen heterocycle (pyrrolidine) with a bromoethyl side chain. The hydrobromide form enhances its stability and solubility in polar solvents, making it convenient for various chemical reactions.[1] Accurate and thorough characterization is paramount to ensure purity, confirm identity, and understand its reactivity. This guide explores the core spectroscopic techniques—NMR, IR, and MS—that collectively provide an unambiguous structural fingerprint of the molecule.

Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | 1-(2-Bromoethyl)pyrrolidine hydrobromide | |

| CAS Number | 80819-91-6 | [2][3] |

| Molecular Formula | C₆H₁₃Br₂N | [2][3] |

| Molecular Weight | 258.98 g/mol | [2][3] |

| Physical Form | Typically a white crystalline solid or powder | [1] |

| Melting Point | 190-195 °C |

Chemical Structure

Caption: Structure of 1-(2-Bromoethyl)pyrrolidine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Bromoethyl)pyrrolidine hydrobromide, both ¹H and ¹³C NMR provide definitive information about its structure. The presence of the positively charged nitrogen and the electronegative bromine atom significantly influences the chemical shifts of nearby protons and carbons.

Expert Insights: Causality in NMR

The protonation of the pyrrolidine nitrogen to form the ammonium salt causes a substantial downfield shift for all adjacent protons (α-hydrogens) on both the ring and the ethyl chain. This is due to the inductive effect of the positive charge, which deshields these nuclei. Similarly, the bromine atom exerts a strong deshielding effect on the protons of the ethyl group. The combination of these effects allows for a clear distinction between the different methylene groups in the molecule.

Predicted ¹H NMR Spectral Data

Solvent: D₂O (deuterium oxide) is a suitable solvent, which will exchange with the acidic N-H proton, causing its signal to disappear.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₂ -Br | ~3.8 - 4.0 | Triplet (t) | 2H | Deshielded by the highly electronegative Br atom. |

| N⁺-CH₂ -CH₂Br | ~3.6 - 3.8 | Triplet (t) | 2H | Deshielded by the adjacent N⁺ atom. |

| Pyrrolidine α-CH₂ | ~3.4 - 3.6 | Multiplet (m) | 4H | Deshielded by the adjacent N⁺ atom. |

| Pyrrolidine β-CH₂ | ~2.2 - 2.4 | Multiplet (m) | 4H | More shielded, upfield protons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectral Data

The number of unique carbon environments in the molecule is four, leading to four distinct signals in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₂-Br | ~28 - 32 | Directly attached to the electronegative Br atom. |

| N⁺-C H₂-CH₂Br | ~55 - 58 | Attached to the deshielding N⁺ atom. |

| Pyrrolidine α-C | ~53 - 56 | Attached to the deshielding N⁺ atom. |

| Pyrrolidine β-C | ~23 - 26 | Shielded aliphatic carbon in the ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of 1-(2-Bromoethyl)pyrrolidine hydrobromide.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record both ¹H and ¹³C spectra. Standard parameters for acquisition and processing should be used.

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expert Insights: Bromine's Isotopic Signature and Fragmentation

A key feature in the mass spectrum of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [4]This results in a characteristic "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by 2 m/z units. [4] For pyrrolidine-containing structures, fragmentation often involves the loss of the pyrrolidine ring or cleavage at the bonds adjacent to the nitrogen atom. [5][6]In electrospray ionization (ESI), the analysis would be of the cation [C₆H₁₂BrN + H]⁺, as the hydrobromide salt dissociates in solution.

Predicted Mass Spectrum Data (ESI-MS)

-

Molecular Ion (Cation): The protonated molecule of the free base (C₆H₁₂BrN, MW ≈ 178.07) would be observed.

-

m/z ≈ 179: [C₆H₁₂⁷⁹BrN + H]⁺

-

m/z ≈ 181: [C₆H₁₂⁸¹BrN + H]⁺

-

Appearance: A pair of peaks of nearly equal intensity.

-

Predicted Fragmentation Pathway

The most likely fragmentation pathway involves the cleavage of the C-N bond of the ethyl chain, leading to stable fragments.

-

Initial Ion: [C₆H₁₂BrN + H]⁺ (m/z 179/181)

-

Fragmentation A (Loss of Bromoethene): Cleavage can lead to the formation of a protonated pyrrolidine ion.

-

Fragment: [C₄H₉N + H]⁺

-

m/z ≈ 72

-

-

Fragmentation B (Alpha-Cleavage): A common pathway for amines is cleavage of the bond alpha to the nitrogen, leading to the formation of a stable iminium ion.

-

Fragment: [CH₂=N⁺(CH₂CH₂Br)(CH₂CH₂CH₂CH₃)]

-

m/z ≈ 148/150 (Loss of C₂H₅)

-

Caption: Predicted ESI-MS fragmentation pathways.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode (ESI+) to generate the protonated molecular ions.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Tandem MS (MS/MS): For fragmentation analysis, isolate the parent ion (m/z 179 or 181) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions.

Conclusion

The comprehensive analysis of 1-(2-Bromoethyl)pyrrolidine hydrobromide using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the secondary ammonium salt. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, with the bromine isotopic pattern serving as a definitive marker. Together, these techniques provide the necessary data for researchers and drug development professionals to confidently verify the identity and purity of this important chemical intermediate.

References

-

Chemsrc. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Available from: [Link]

-

Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

PubChem. 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Available from: [Link]

-

SpectraBase. 1-(2-Chloroethyl)pyrrolidine hydrochloride. Available from: [Link]

-

Doc Brown's Chemistry. 1,2-dibromoethane low high resolution 1H proton nmr spectrum. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1,2-dibromoethane. Available from: [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available from: [Link]

-

IUCrData. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

-

SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. Available from: [Link]

-

ResearchGate. FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,... Available from: [Link]

-

JOCPR. Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy. Available from: [Link]

-

NIST WebBook. 1,2-Dibromoethylene. Available from: [Link]

-

ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

-

West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. 80819-91-6|1-(2-Bromoethyl)pyrrolidine hydrobromide|BLD Pharm [bldpharm.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide: Solubility and Stability for the Research Scientist

This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)pyrrolidine hydrobromide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable data in drug development, this document synthesizes available information and established scientific principles to detail the solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, analysis, and application.

Introduction: A Versatile Building Block

1-(2-Bromoethyl)pyrrolidine hydrobromide is a pyrrolidine derivative that serves as a valuable building block in the synthesis of a variety of biologically active molecules. The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and desirable physicochemical properties into a molecule. The bromoethyl moiety imparts reactivity, making it a versatile precursor for introducing the pyrrolidinylethyl group into a target structure through nucleophilic substitution reactions.

This guide will delve into the critical parameters of solubility and stability, providing a framework for understanding its behavior in various laboratory and process settings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br₂N | [1] |

| Molecular Weight | 258.98 g/mol | [1] |

| CAS Number | 80819-91-6 | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | Not consistently reported; varies with purity | General knowledge |

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Highly Soluble | The ionic nature of the hydrobromide salt facilitates strong ion-dipole interactions with water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate both the pyrrolidinium cation and the bromide anion. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the salt, though perhaps to a slightly lesser extent due to its lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the cation. |

| Acetonitrile (ACN) | Moderately Soluble | While polar, acetonitrile is aprotic and may be a less effective solvent compared to protic solvents or DMSO for ionic compounds. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a nonpolar solvent, DCM is not expected to effectively solvate the ionic compound. |

| Toluene | Insoluble | A nonpolar aromatic solvent, not suitable for dissolving ionic salts. |

Experimental Protocol: Solubility Determination

A robust understanding of solubility is critical for downstream applications. The following protocol outlines a standard method for quantitative solubility determination.

Objective: To determine the equilibrium solubility of 1-(2-Bromoethyl)pyrrolidine hydrobromide in a given solvent at a specific temperature.

Materials:

-

1-(2-Bromoethyl)pyrrolidine hydrobromide

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

-

Add an excess amount of 1-(2-Bromoethyl)pyrrolidine hydrobromide to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

1-(2-Bromoethyl)pyrrolidine hydrobromide is generally stable under standard laboratory conditions when stored in a cool, dry, and dark place. However, its chemical structure suggests susceptibility to several degradation pathways, particularly hydrolysis and nucleophilic substitution.

4.1. Hydrolytic Degradation

The C-Br bond is susceptible to hydrolysis, especially under neutral to basic conditions. The probable mechanism involves the nucleophilic attack of water or hydroxide ions on the carbon atom attached to the bromine, leading to the formation of 1-(2-hydroxyethyl)pyrrolidine and hydrobromic acid.

-

Acidic Conditions: Under acidic conditions, the pyrrolidine nitrogen is protonated, which may slightly reduce the rate of hydrolysis by decreasing the nucleophilicity of the nitrogen. However, the C-Br bond remains susceptible to cleavage.

-

Neutral to Basic Conditions: In neutral or basic media, the rate of hydrolysis is expected to increase due to the presence of the stronger nucleophile, the hydroxide ion.

4.2. Intramolecular Cyclization

A potential and significant degradation pathway for 2-haloethylamines is intramolecular cyclization (intramolecular nucleophilic substitution) to form a three-membered aziridinium ring. This is a well-documented reaction for related compounds. The pyrrolidine nitrogen can act as an internal nucleophile, displacing the bromide ion. The resulting aziridinium ion is highly reactive and can subsequently react with nucleophiles present in the medium.

4.3. Photostability

While no specific photostability data is available, alkyl halides can be susceptible to photolytic cleavage of the carbon-halogen bond, which can generate radical species. It is therefore advisable to protect the compound from light.

4.4. Thermal Stability

Elevated temperatures can accelerate the degradation processes mentioned above. It is recommended to store the compound at refrigerated temperatures (2-8 °C) to minimize degradation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2]

Objective: To investigate the degradation of 1-(2-Bromoethyl)pyrrolidine hydrobromide under various stress conditions.

Materials:

-

1-(2-Bromoethyl)pyrrolidine hydrobromide (e.g., 1 mg/mL solution)

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80 °C) in an oven.

-

Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Samples: Prepare control samples (drug solution without stressor) and blank solutions (stressor without drug) for each condition.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the extent of degradation and profile the degradation products. The goal is to achieve 5-20% degradation.[3]

Visualization of Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Analytical Methodologies

A robust analytical method is paramount for assessing the purity and stability of 1-(2-Bromoethyl)pyrrolidine hydrobromide. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice.

5.1. Recommended HPLC Method

Given the polar and ionic nature of the compound, a reversed-phase HPLC method with a polar-embedded or polar-endcapped C18 column is recommended. The use of a mass spectrometry (MS) detector is highly advantageous for the identification of degradation products.

Proposed HPLC-MS Method Parameters:

| Parameter | Recommended Condition |

| Column | Polar-embedded or polar-endcapped C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute the compound and any less polar impurities/degradants, then return to initial conditions. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Detector | UV (e.g., 200-220 nm) and/or Mass Spectrometer (ESI+) |

5.2. Sample Preparation for Analysis

Dissolve an accurately weighed amount of the compound in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration within the linear range of the method.

Handling and Storage

To ensure the integrity of 1-(2-Bromoethyl)pyrrolidine hydrobromide, the following handling and storage procedures are recommended:

-

Storage: Store in a well-sealed container in a refrigerator (2-8 °C), protected from light and moisture.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(2-Bromoethyl)pyrrolidine hydrobromide is a key synthetic intermediate whose utility is underpinned by a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these properties, drawing upon established chemical principles and data from related compounds. The outlined experimental protocols for solubility determination, forced degradation studies, and analytical method development offer a practical framework for researchers to generate the specific data required for their applications. By adhering to the principles of scientific integrity and robust experimental design, scientists can confidently utilize this versatile building block in the advancement of pharmaceutical research and development.

References

-

ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

-

ICH. (n.d.). Quality Guidelines. ICH. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. [Link]

-

PubMed. (2015). UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed. [Link]

-

Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

-

PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

RSC Publishing. (2015). Polar-solvent-free colloidal synthesis of highly luminescent alkylammonium lead halide perovskite nanocrystals. [Link]

-

RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]

-

YouTube. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. [Link]

-

YouTube. (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

PubMed Central. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

MIT DSpace. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

ACS Publications. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]

-

Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

-

PubMed. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. [Link]

-

UNICAM. (2021). Journal Pre-proof. [Link]

-

RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

-

MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. [Link]

-

RSC Publishing. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. [Link]

-

PubMed Central. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]

-

ACS Publications. (n.d.). Bridged Bicyclic gamma-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ResearchGate. (2015). Polar-solvent-free colloidal synthesis of highly luminescent alkylammonium lead halide perovskite nanocrystals. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)pyrrolidine Hydrobromide from Pyrrolidine

This document provides a comprehensive technical overview for the synthesis of 1-(2-bromoethyl)pyrrolidine hydrobromide, a valuable building block in pharmaceutical and fine chemical synthesis. The guide is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for analytical characterization.

Introduction and Strategic Importance

1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt are key intermediates in the synthesis of a wide range of biologically active molecules. The pyrrolidine moiety is a common scaffold in many natural products and pharmaceuticals, prized for its structural and chemical properties.[1] The bromoethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of the pyrrolidine ring into larger, more complex molecular architectures. This guide delineates a reliable and scalable method for the preparation of this intermediate, starting from the readily available precursors, pyrrolidine and 1,2-dibromoethane.

Core Synthesis Principles: A Mechanistic Perspective

The synthesis of 1-(2-bromoethyl)pyrrolidine is fundamentally a nucleophilic substitution reaction. The core of the process relies on the nucleophilic character of the secondary amine in the pyrrolidine ring and the electrophilic nature of the carbon atoms in 1,2-dibromoethane.

Causality of Experimental Design:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine initiates a nucleophilic attack on one of the electrophilic methylene (-CH₂) carbons of 1,2-dibromoethane. This is a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2]

-

Control of Stoichiometry: A critical parameter in this synthesis is the molar ratio of the reactants. A common side reaction is the formation of a dimer, 1,2-di(pyrrolidin-1-yl)ethane, which occurs if a second molecule of pyrrolidine reacts with the initially formed 1-(2-bromoethyl)pyrrolidine. To suppress this undesired dialkylation, a significant excess of 1,2-dibromoethane is employed. This ensures that the pyrrolidine is more likely to encounter and react with a molecule of 1,2-dibromoethane rather than the mono-alkylated product.

-

Solvent and Temperature: The reaction is typically conducted under reflux in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).[2] These solvents are effective at solvating the transition state and the reactants, facilitating the Sₙ2 reaction. Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

Salt Formation for Purification: The free base form of 1-(2-bromoethyl)pyrrolidine is often an oil and can be challenging to purify.[3] Therefore, the synthesis concludes with the addition of hydrobromic acid (HBr). This protonates the basic nitrogen atom, forming the stable, crystalline 1-(2-bromoethyl)pyrrolidine hydrobromide salt.[2] This salt is typically a solid that can be easily isolated and purified by recrystallization, enhancing its stability and handling characteristics.

Caption: Figure 1: S_N2 Reaction Mechanism

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. Adherence to the specified conditions and safety precautions is paramount.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Flammable, corrosive liquid |

| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Toxic, carcinogen, liquid[4] |

| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | Flammable liquid, solvent |

| Hydrobromic Acid | 10035-10-6 | HBr | 80.91 | Corrosive acid (48% aq. solution) |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Flammable liquid, for washing |

Equipment

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Calcium chloride drying tube

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube. The entire procedure must be conducted in a well-ventilated fume hood.

-

Reagent Charging: To the flask, add 1,2-dibromoethane (e.g., 1.0 mol) and acetonitrile (250 mL). Begin stirring.

-

Nucleophile Addition: In a dropping funnel, place pyrrolidine (e.g., 0.2 mol). Add the pyrrolidine dropwise to the stirred solution of 1,2-dibromoethane over approximately 30 minutes. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours.[5] The progress can be monitored by TLC if desired, but the reaction is typically run for a fixed duration.

-

Solvent Removal: Cool the reaction mixture to room temperature. Remove the acetonitrile and excess 1,2-dibromoethane using a rotary evaporator.

-

Salt Formation: Dissolve the resulting oily residue in a minimal amount of a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath.

-

Precipitation: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with vigorous stirring until the solution is acidic (test with pH paper). The 1-(2-bromoethyl)pyrrolidine hydrobromide salt will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with cold acetone until the washings are colorless.[6] For higher purity, the product can be recrystallized from ethanol.

-

Drying: Dry the purified white crystalline solid under vacuum at 50-55°C to a constant weight.[5]

Caption: Figure 2: Experimental Workflow

Analytical Characterization for Product Validation

To ensure the identity and purity of the synthesized 1-(2-bromoethyl)pyrrolidine hydrobromide, the following analytical techniques are essential.

-

Melting Point (MP): The purified product should exhibit a sharp melting point, which can be compared to literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals are:

-

A triplet corresponding to the two protons of the -CH₂Br group.

-

A triplet corresponding to the two protons of the -NCH₂- group adjacent to the bromoethyl chain.

-

Multiplets for the four protons on the pyrrolidine ring alpha to the nitrogen.

-

A multiplet for the four protons on the pyrrolidine ring beta to the nitrogen.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the cation (1-(2-bromoethyl)pyrrolidine). The spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Critical Safety and Handling Protocols (EHS)

The reagents used in this synthesis possess significant hazards. Strict adherence to safety protocols is mandatory.

| Chemical | Hazard Summary | Handling Precautions |

| Pyrrolidine | Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[7] | Use in a fume hood. Wear nitrile gloves, splash goggles, and a flame-retardant lab coat. Keep away from ignition sources.[7] |

| 1,2-Dibromoethane | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause cancer.[8][9] | Use only in a closed system or with adequate local exhaust ventilation.[9][10] Wear appropriate PPE, including chemically resistant gloves and eye protection.[8] |

| Hydrobromic Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care in a fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. |

Waste Disposal: All organic and aqueous waste streams should be segregated and disposed of in accordance with institutional and local environmental regulations. Halogenated organic waste must be collected separately.

References

- Google Patents.

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. [Link]

-

PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]

-

Chemsrc. 1-(2-Bromoethyl)pyrrolidine. [Link]

-

New Jersey Department of Health. Pyrrolidine - Hazard Summary. [Link]

-

ResearchGate. Reaction of 1,2-dibromoethane with primary amines. [Link]

-

Agilent. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]

-

Wikipedia. 1,2-Dibromoethane. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]

- 3. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsrc [chemsrc.com]

- 4. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]

- 5. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nj.gov [nj.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. agilent.com [agilent.com]

Purity and characterization of 1-(2-Bromoethyl)pyrrolidine hydrobromide

An In-depth Technical Guide to the Purity and Characterization of 1-(2-Bromoethyl)pyrrolidine Hydrobromide

Abstract

1-(2-Bromoethyl)pyrrolidine hydrobromide is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents. Its utility as a reactive intermediate necessitates a stringent assessment of its purity and structural integrity to ensure the reliability of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredients. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. We delve into the causality behind methodological choices and present a suite of orthogonal analytical techniques—including NMR, MS, FTIR, and HPLC—that form a self-validating system for quality control. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of a Versatile Building Block

1-(2-Bromoethyl)pyrrolidine hydrobromide is a heterocyclic compound featuring a pyrrolidine ring N-substituted with a bromoethyl group.[1] It serves as a key precursor in medicinal chemistry for introducing the pyrrolidinoethyl moiety into more complex molecular architectures.[1][2] The compound is supplied as a hydrobromide salt, which confers greater stability and ease of handling compared to its hygroscopic free base form.[1][2]

The purity of this reagent is paramount. Impurities can lead to undesirable side reactions, complicate purification of downstream products, and ultimately compromise the yield and efficacy of the target molecule. Therefore, a multi-faceted analytical approach is not merely recommended but essential for its qualification.

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)pyrrolidine and its Hydrobromide Salt

| Property | 1-(2-Bromoethyl)pyrrolidine (Free Base) | 1-(2-Bromoethyl)pyrrolidine Hydrobromide (Salt) |

| CAS Number | 54035-94-8[3][4] | 80819-91-6[5][6] |

| Molecular Formula | C₆H₁₂BrN[3][4] | C₆H₁₃Br₂N[5] |

| Molecular Weight | 178.07 g/mol [3][4] | 258.98 g/mol [5][6] |

| Appearance | Data not available | White crystalline solid[1] |

| Melting Point | Not applicable | 190-195 °C[6] |

| Solubility | Data not available | Soluble in water and polar organic solvents[1] |

Synthesis and Purification: From Precursors to a Purified Reagent

Synthetic Pathway

The most common synthesis of 1-(2-Bromoethyl)pyrrolidine hydrobromide involves a nucleophilic substitution reaction between pyrrolidine and 1,2-dibromoethane.[1] The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing one of the bromine atoms on the dibromoethane.[1] The reaction is typically performed under reflux in a suitable solvent like acetonitrile.[1] The resulting free base is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).[1] This step is crucial as the salt is a stable, crystalline solid, facilitating purification and storage.[1][2]

Purification by Anti-Solvent Crystallization

A robust method for purifying the hydrobromide salt is anti-solvent crystallization. The rationale behind this choice is the high polarity of the ionic salt, which makes it highly soluble in polar solvents (like isopropanol or ethanol) but poorly soluble in non-polar anti-solvents (like diethyl ether or methyl tert-butyl ether). Impurities, particularly unreacted starting materials or non-ionic byproducts, often have different solubility profiles and will remain in the solvent mixture. This technique can effectively yield material with >99% purity.

Experimental Protocol: Anti-Solvent Crystallization

-

Dissolution: Dissolve the crude 1-(2-Bromoethyl)pyrrolidine hydrobromide in a minimal amount of a warm polar solvent (e.g., isopropanol).

-

Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add a non-polar anti-solvent (e.g., diethyl ether) to the warm solution with gentle stirring until the solution becomes persistently turbid.

-

Cooling & Maturation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for at least one hour to maximize crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of cold anti-solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-55 °C) to a constant weight.[7]

Caption: Workflow for the synthesis and purification of 1-(2-Bromoethyl)pyrrolidine hydrobromide.

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of spectroscopic and chromatographic methods provides a holistic and reliable assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It confirms the connectivity of atoms and the chemical environment of each proton and carbon atom, making it the most powerful tool for structural elucidation.[8]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often suitable for hydrobromide salts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Ensure proper shimming for high resolution. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Data Interpretation & Expected Results:

The hydrobromide salt will likely exist in a protonated state in solution, which will influence the chemical shifts of the protons and carbons near the nitrogen atom. The following are predicted spectral data:

-

¹H NMR:

-

The spectrum should show four distinct signals corresponding to the four unique sets of protons in the molecule.

-

The protons on the carbon adjacent to the bromine atom (Br-CH₂ ) will be the most deshielded, appearing furthest downfield.

-

Protons on the pyrrolidine ring will show characteristic multiplets.

-

-

¹³C NMR:

-

The spectrum should exhibit four signals, corresponding to the four non-equivalent carbon environments.

-

The carbon atom bonded to bromine (C H₂-Br) will be significantly downfield due to the electronegativity of the halogen.[9][10] The carbon atoms of the pyrrolidine ring will appear at distinct chemical shifts.[9]

-

Table 2: Predicted NMR Spectral Data (in D₂O)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₂-Br | ~3.7 (t) | ~28-32 |

| N⁺-CH₂-CH₂-Br | ~3.6 (t) | ~55-59 |

| N⁺-(CH₂)₂- | ~3.4 (m) | ~53-57 |

| -CH₂-CH₂-N⁺- | ~2.1 (m) | ~22-26 |

(Note: These are estimated values. 't' = triplet, 'm' = multiplet. Actual shifts may vary based on solvent and concentration.)

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[11]

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry, IR-grade KBr and pressing the mixture into a translucent disk.[11]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results:

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[12]

-

N⁺-H Stretching: A broad absorption band may be present in the 2400-2700 cm⁻¹ region, characteristic of a secondary ammonium salt.

-

C-N Stretching: This will appear in the fingerprint region, typically around 1000-1200 cm⁻¹.

-

C-Br Stretching: A characteristic absorption for the carbon-bromine bond is expected in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to confirm the molecular weight of the compound and can provide structural information from its fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, pre-ionized salts.

Data Interpretation & Expected Results:

-

The primary observation in positive-ion mode ESI-MS will be the molecular ion of the free base [M+H]⁺, as the hydrobromide salt dissociates in solution.

-

The expected m/z for the [M+H]⁺ ion of C₆H₁₂BrN is approximately 178.02 and 180.02, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). Seeing this characteristic isotopic pattern is a strong confirmation of a monobrominated compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[13] For purity analysis, it separates the main compound from any impurities, and the area of each peak is proportional to its concentration.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV or a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is required, as the analyte lacks a strong UV chromophore.[13]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape, is typically effective.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and monitor the elution profile. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Data Interpretation & Expected Results:

A pure sample (>99%) will show a single major peak with a stable retention time. Any other peaks are considered impurities.[14] The total percentage of impurities should be below the acceptable limit for the intended application (e.g., <1.0%).[14]

Caption: A multi-technique workflow for the comprehensive characterization of the compound.

Safety and Handling

Conclusion

The quality of 1-(2-Bromoethyl)pyrrolidine hydrobromide is foundational to its successful application in research and development. A rigorous quality control process, built on the principles of orthogonal analytical techniques, is indispensable. By integrating data from NMR for structure, MS for molecular weight, FTIR for functional group confirmation, and HPLC for purity assessment, researchers can establish a high degree of confidence in the material's identity, strength, and purity. This comprehensive characterization ensures reproducibility in synthetic protocols and contributes to the overall integrity of the scientific or drug development process.

References

-

Chemsrc. (2025). 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Retrieved January 26, 2026, from [Link]

- Google Patents. (2011). WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide.

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 26, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved January 26, 2026, from [Link]

-

Kumar, A. P., et al. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68.... Retrieved January 26, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved January 26, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. Retrieved January 26, 2026, from [Link]

Sources

- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]

- 2. 1-(2-Bromoethyl)pyrrolidine hydrobromide | 80819-91-6 | Benchchem [benchchem.com]

- 3. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsrc [chemsrc.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 1-(2-bromoethyl)pyrrolidine hydrobromide | 80819-91-6 [sigmaaldrich.com]

- 7. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide - Google Patents [patents.google.com]

- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

The Strategic Application of 1-(2-Bromoethyl)pyrrolidine Hydrobromide in Modern Synthetic Chemistry: A Technical Guide for Drug Discovery Professionals

Preamble: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrolidine motif stands as a cornerstone of molecular design.[1] Its prevalence in a multitude of biologically active compounds underscores its significance as a privileged scaffold.[1] This guide delves into the technical nuances of a key reagent that facilitates the incorporation of this valuable moiety: 1-(2-Bromoethyl)pyrrolidine hydrobromide. This stable, crystalline solid serves as a potent electrophile, enabling the strategic introduction of the pyrrolidinoethyl group onto a wide array of nucleophilic substrates.[2] Through a comprehensive exploration of its chemical properties, reactivity, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this reagent in their synthetic endeavors.

Core Chemical and Physical Characteristics

A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe utilization in the laboratory. The hydrobromide salt of 1-(2-bromoethyl)pyrrolidine offers advantages in terms of handling and stability over its free base counterpart.

| Property | Value | Source |

| Chemical Name | 1-(2-Bromoethyl)pyrrolidine hydrobromide | N/A |

| CAS Number | 80819-91-6 | [3] |

| Molecular Formula | C₆H₁₃Br₂N | [3] |

| Molecular Weight | 258.98 g/mol | [3] |

| Melting Point | 190-195 °C | |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water and polar organic solvents | [4] |

| Density (Free Base) | 1.4 ± 0.1 g/cm³ | [5] |

| Boiling Point (Free Base) | 188.2 ± 23.0 °C at 760 mmHg | [5] |

| Flash Point (Free Base) | 67.6 ± 22.6 °C | [5] |

The Chemistry of Alkylation: A Mechanistic Perspective

The utility of 1-(2-bromoethyl)pyrrolidine hydrobromide as a research chemical is primarily rooted in its function as an alkylating agent. The core of its reactivity lies in the carbon-bromine bond, where the electronegative bromine atom polarizes the bond, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[2] This reactivity is harnessed in nucleophilic substitution reactions, most commonly proceeding via an SN2 mechanism.

The SN2 Pathway: A Concerted Dance of Bonds

The reaction with a nucleophile (Nu⁻) is a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This bimolecular reaction's rate is dependent on the concentration of both the substrate and the nucleophile.

-

Nucleophilic Attack: A lone pair of electrons from the nucleophile initiates the formation of a new carbon-nucleophile bond.

-

Transition State: A transient, high-energy state is formed where both the incoming nucleophile and the departing bromide are partially bonded to the carbon atom.

-

Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the SN2 mechanism results in an inversion of its configuration.

-

Leaving Group Departure: The carbon-bromine bond breaks, and the stable bromide ion is displaced.

Caption: Generalized SN2 reaction mechanism.

Synthetic Applications in Drug Discovery: A Case Study

The true measure of a research chemical's value lies in its successful application in the synthesis of biologically relevant molecules. 1-(2-Bromoethyl)pyrrolidine hydrobromide has been implicated in the synthesis of various compounds, including synthetic cathinones like α-D2PV (1,2-diphenyl-2-pyrrolidin-1-ylethanone).[1][6] This class of compounds has been investigated for its stimulant properties.[1]

Exemplary Synthesis: N-Alkylation of Diphenylacetonitrile

A key step in the synthesis of α-D2PV and related structures involves the N-alkylation of a carbanion, such as that derived from diphenylacetonitrile, with 1-(2-bromoethyl)pyrrolidine.

Caption: Synthetic route to α-D2PV.

Experimental Protocol: A Self-Validating System

The following protocol for the N-alkylation of a secondary amine with an alkyl bromide is adapted from established methodologies and serves as a robust starting point for reactions with 1-(2-bromoethyl)pyrrolidine hydrobromide.[7] The causality behind each step is explained to ensure a deep understanding of the process.

N-Alkylation of Piperidine with an Alkyl Bromide

Objective: To synthesize an N-alkylated piperidine via nucleophilic substitution.

Materials:

-

Piperidine

-

Alkyl bromide (e.g., 1-(2-Bromoethyl)pyrrolidine hydrobromide)

-

Anhydrous acetonitrile

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF) (alternative solvent)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Syringe pump (recommended for slow addition)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

-

Reagent Preparation: In the reaction flask, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile. The use of an anhydrous solvent is critical to prevent hydrolysis of the alkyl bromide and to ensure the efficiency of the base.

-

Base Addition (if using the hydrobromide salt): Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate, to the reaction mixture. The base is necessary to neutralize the hydrobromic acid that is complexed with the pyrrolidine nitrogen, thus liberating the free base for the subsequent reaction. An alternative, stronger base like sodium hydride can be used in an anhydrous solvent like DMF, which would be added portion-wise at 0 °C.[7]

-